Product packaging for Colibactin 742(Cat. No.:)

Colibactin 742

Cat. No.: B14747813
M. Wt: 742.9 g/mol
InChI Key: MUFRDBRHJIYYPD-AYLSQICOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Colibactin Discovery and pks Genomic Island Characterization

The genotoxic potential of commensal E. coli was first demonstrated in 2006, when Eric Oswald and Jean-Philippe Nougayrède reported that specific strains induced double-strand DNA breaks in mammalian cells. This discovery was linked to the clb (collaborative laboratories for biosynthesis) gene cluster, later termed the pks (polyketide synthase) island, a 54 kb genomic region encoding 19 enzymes involved in hybrid NRPS-PKS biosynthesis. The pks island’s modular architecture includes three NRPSs (clbH, clbJ, clbN), three PKSs (clbC, clbI, clbO), and accessory enzymes responsible for precursor activation and metabolite tailoring.

Phylogenetic studies of 530 pks-positive E. coli genomes revealed that 82.2% belong to phylogroup B2, with sequence types ST73 (33.8%) and ST95 (20.8%) predominating. Horizontal gene transfer (HGT) events have disseminated pks islands across Enterobacteriaceae, including Klebsiella pneumoniae and Citrobacter koseri, though clinical isolates from colorectal cancer (CRC) patients remain overwhelmingly E. coli. Core genome analyses of ST95 strains demonstrated discordance between pks island phylogeny and host strain lineage, supporting HGT as a key driver of pks dissemination. For example, pks islands from ST12, ST73, and ST95 E. coli exhibit intermixed clustering patterns, with bootstrap support values exceeding 84.6% for major clades in island sequence phylogenies.

The instability of native colibactin—attributed to aerobic oxidation of its α-aminoketone moiety—initially hindered direct mechanistic studies. This challenge underscored the need for stable analogs like this compound, which retains genotoxic activity while enabling reproducible experimental workflows.

Emergence of this compound as a Model Genotoxic Metabolite

This compound (C54H68N8O12S2) was synthesized via a convergent strategy, combining two linear precursors: the NRPS-derived thiazole-peptide fragment and the PKS-derived cyclopropane-polyketide moiety. Unlike native colibactin, which decomposes within minutes under physiological conditions, this compound exhibits a half-life exceeding 24 hours in cell culture media, enabling dose-response studies.

Mechanistic investigations using this compound revealed that its bis-cyclopropane groups form covalent adducts with N3 of adenine residues on opposing DNA strands, creating ICLs spaced 8–10 base pairs apart. This cross-linking activity was validated using comet assays and γ-H2AX immunohistochemistry, which showed this compound inducing DNA damage foci in 78% of treated HeLa cells versus 12% in controls. The Fanconi Anemia pathway, a canonical ICL repair mechanism, was activated within 2 hours of exposure, as evidenced by FANCD2 monoubiquitination and nuclear focus formation.

Comparative genomics of pks-positive UC patient isolates (n=13) and public database genomes (n=158) identified conserved single-nucleotide polymorphisms (SNPs) in clbN and clbB, suggesting these genes may influence this compound’s stability. Notably, bovine-derived pks-positive E. coli strains harbored 82–94 SNPs in the pks island versus ≤8 in human isolates, indicating host-specific evolutionary pressures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N8O5S2 B14747813 Colibactin 742

Properties

Molecular Formula

C37H42N8O5S2

Molecular Weight

742.9 g/mol

IUPAC Name

N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide

InChI

InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1

InChI Key

MUFRDBRHJIYYPD-AYLSQICOSA-N

Isomeric SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O

Canonical SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colibactin 742 involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a linear precursor that mimics the biosynthetic precursor to colibactin. This precursor undergoes several chemical transformations, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

custom synthesis services are available for research purposes, ensuring the compound’s availability for scientific studies .

Chemical Reactions Analysis

Scientific Research Applications

Colibactin 742 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the genotoxic effects of colibactins and their role in colorectal cancer. Researchers utilize this compound to investigate DNA damage mechanisms, repair pathways, and the compound’s potential as a therapeutic target .

Mechanism of Action

Colibactin 742 exerts its effects by inducing DNA interstrand cross-links, which activate the Fanconi Anemia DNA repair pathway. This activation leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. The compound’s genotoxicity is attributed to its ability to alkylate DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

Natural Colibactin

Structural Features :

  • Natural colibactin contains two reactive spirocyclopropyldihydro-2-pyrrolone moieties and a labile dicarbonyl group, enabling covalent DNA cross-linking via cyclopropane ring opening .
  • Its instability arises from rapid hydrolysis of the dicarbonyl, making isolation impractical .

Functional Differences :

  • While both natural colibactin and Colibactin 742 induce ICLs and G2/M arrest, studies of the native compound rely on bacterial co-culture or indirect assays (e.g., detection of DNA damage markers like γH2AX) .
  • This compound recapitulates these effects in cell-free systems, confirming its utility as a surrogate .
Parameter Natural Colibactin This compound
Stability Highly unstable Stable under standard conditions
DNA Cross-Linking Demonstrated in vivo/in vitro Directly validated in vitro
Study Methods Requires bacterial co-culture Applicable in cell-free assays

Linear Precursor 9

Structural Features :

  • Precursor 9 mimics the biosynthetic intermediate of colibactin, retaining key functional groups (e.g., cyclopropane residues) but lacking the cyclized architecture of the mature metabolite .

Functional Similarities :

  • Like this compound, Precursor 9 induces ICLs and G2/M arrest, suggesting the genotoxic "warhead" resides in the linear precursor .
  • Both compounds activate the Fanconi Anemia pathway, indicating conserved mechanisms of DNA damage .

Key Difference :

Structural Basis :

  • Studies using synthetic colibactin-DNA adducts (e.g., adenine cross-links) revealed the metabolite’s bifunctional alkylation mechanism .

Functional Overlap :

  • Both this compound and synthetic adducts confirm colibactin’s reliance on cyclopropane-mediated DNA cross-linking .

Mechanistic Insights from Comparative Studies

DNA Damage and Repair

  • This compound and its analogs induce ICLs that are repaired via the Fanconi Anemia pathway, a hallmark shared with natural colibactin .

Stability and Experimental Utility

  • The instability of natural colibactin restricts research to bacterial infection models, whereas this compound enables dose-controlled, time-resolved studies .
  • Inhibitors targeting colibactin biosynthesis (e.g., ClbP boronic acid inhibitors) complement this compound by providing tools to dissect bacterial vs. metabolite-specific effects .

Biological Activity

Colibactin is a genotoxic compound produced by certain strains of Escherichia coli that has garnered significant attention due to its association with colorectal cancer (CRC). Among its various forms, colibactin 742 is particularly notable for its biological activity, including DNA damage induction and mutagenesis. This article will explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for cancer biology.

This compound has been shown to induce DNA interstrand cross-links , which are critical lesions that interfere with DNA replication and transcription. This damage activates the Fanconi Anemia DNA repair pathway , leading to cell cycle arrest at the G2/M phase. The activation of this pathway is a cellular response to DNA damage, which aims to maintain genomic stability.

Experimental Findings

  • Induction of DNA Damage : Studies have demonstrated that this compound causes significant DNA damage in various cell types, including human colonic epithelial cells. It has been observed to activate the p53 signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis in response to DNA damage .
  • Mutational Signature : In preclinical models, exposure to colibactin-producing E. coli resulted in a specific mutational signature associated with mismatch repair deficiency (MMRd). This signature correlates with an increased burden of single-base substitutions (SBS) in tumors, suggesting that colibactin contributes to the mutagenic landscape observed in CRC .
  • Impact on Cell Viability : Co-culture experiments revealed that colibactin reduces the viability of neighboring bacterial strains over time, indicating its potent biological effects beyond just eukaryotic cells .

Data Table: Summary of Biological Effects of this compound

Effect Description Reference
DNA Interstrand Cross-linksInduces cross-links that disrupt replication and transcription processes
Activation of DNA Repair PathwaysEngages the Fanconi Anemia pathway leading to G2/M arrest
Mutational SignatureContributes to a specific mutational pattern associated with MMRd in CRC
Reduction in Cell ViabilityDecreases viability of co-cultured bacterial strains, indicating broad biological activity

Case Study: Colibactin's Role in Colorectal Cancer

In a study involving germ-free mice inoculated with colibactin-producing E. coli, researchers found that these mice developed colonic tumors with a significantly higher mutation burden compared to those exposed to non-colibactin-producing strains. The study highlighted the role of colibactin in promoting tumorigenesis through its genotoxic effects and indicated that chronic exposure exacerbates MMRd-associated mutations .

Case Study: Genomic Analysis Post-Exposure

A genomic analysis conducted after repeated exposure cycles to colibactin revealed a marked increase in mutations across various categories. The mutations were not adaptive but reflected the spontaneous mutation patterns induced by colibactin exposure. This study underscores the potential long-term effects of colibactin on genomic stability and cancer risk .

Q & A

Q. What experimental models are most suitable for studying Colibactin 742’s genotoxic effects?

this compound’s genotoxicity can be assessed using in vitro cell culture models, such as human colorectal cancer cell lines (e.g., HCT116 or HT-29), due to their relevance to colibactin-associated oncogenesis. Key methodologies include:

  • DNA damage assays : Comet assays or γH2AX immunofluorescence to detect double-strand breaks and interstrand cross-links (ICLs) .
  • Cell cycle analysis : Flow cytometry to quantify G2/M arrest, a hallmark of colibactin-induced genotoxicity .
  • DNA repair pathway activation : Immunoblotting for Fanconi Anemia (FA) pathway markers (e.g., FANCD2 monoubiquitination) . Controls should include untreated cells and cells treated with non-genotoxic agents to isolate this compound-specific effects.

Q. How does this compound induce DNA interstrand cross-links (ICLs), and what repair pathways are involved?

this compound forms ICLs through a proposed mechanism involving alkylation of adenine residues in duplex DNA, mimicking natural colibactin’s reactivity. This triggers activation of the FA pathway, a specialized DNA repair mechanism for ICL resolution. Methodological validation includes:

  • Mass spectrometry (MS) : To identify covalent DNA adducts and confirm cross-linking sites .
  • FA pathway inhibition : Using FA-deficient cell lines (e.g., FANCD2-knockout) to demonstrate pathway dependency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DNA damage responses between this compound and live clb+ E. coli co-culture models?

Discrepancies may arise from differences in colibactin stability, concentration gradients, or bacterial metabolite interactions. To address this:

  • Dose-response comparisons : Titrate this compound to match genotoxic levels observed in clb+ E. coli co-cultures .
  • Spatial analysis : Use microfluidic or agar-plate assays (e.g., Figure 3A in ) to simulate bacterial proximity effects in clb+ systems.
  • Metabolomic profiling : Compare secondary metabolites in bacterial vs. synthetic systems to identify confounding factors .

Q. What structural insights from this compound’s novel cyclization pathway refine its proposed mechanism of DNA binding?

this compound’s synthesis revealed an unexpected cyclization step, suggesting a revised structural model for natural colibactin. Researchers can:

  • Employ NMR and X-ray crystallography : To resolve the cyclized product’s conformation and compare it to predicted colibactin structures .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified cyclization domains to assess ICL efficiency and FA pathway activation .

Q. How does this compound’s ability to induce prophage activation in bacteria inform its ecological role in microbial communities?

this compound can bypass bacterial resistance mechanisms (e.g., ClbS immunity protein), enabling mechanistic studies of prophage induction. Key approaches include:

  • Reporter strains : Engineer lux-tagged SOS response systems in non-producing bacteria to quantify DNA damage .
  • Horizontal gene transfer assays : Test if orphan clbS genes in non-producing bacteria confer resistance to this compound .

Methodological and Data Analysis Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent genotoxicity?

  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate EC50 values .
  • ANOVA with post-hoc tests : Compare ICL frequency or cell cycle arrest across treatment groups, ensuring biological replicates (n ≥ 3) .

Q. How can researchers mitigate batch variability in this compound synthesis?

  • Quality control protocols : Validate purity (>98%) via HPLC and confirm structural integrity with high-resolution MS .
  • Stability assays : Monitor degradation under storage conditions (e.g., -80°C in anhydrous DMSO) using UV-Vis spectroscopy .

Emerging Research Directions

Q. Can this compound be used to model microbiome-host interactions in colorectal cancer (CRC) pathogenesis?

  • Organoid co-cultures : Expose patient-derived intestinal organoids to this compound and microbiome isolates to assess tumorigenic synergy .
  • Mutational signature analysis : Use whole-exome sequencing to compare this compound-induced mutations to CRC-associated variants (e.g., APC, KRAS) .

Q. What role does the FA pathway play in modulating this compound’s cytotoxicity across tissue types?

  • Tissue-specific knockout models : Compare FA-proficient vs. FA-deficient organoids (e.g., intestinal vs. hepatic) to identify vulnerability factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.